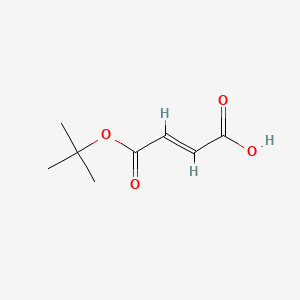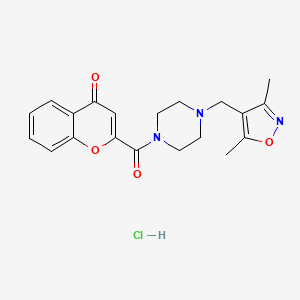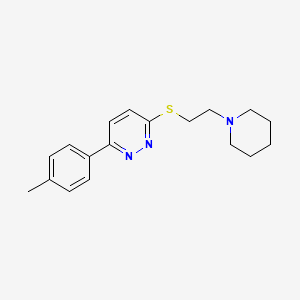
3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine is a useful research compound. Its molecular formula is C18H23N3S and its molecular weight is 313.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gastric Antisecretory and Cytoprotective Properties
Studies have explored the gastric antisecretory and cytoprotective properties of compounds similar to 3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine. Such compounds have been considered for use as antiulcer agents due to their pharmacologic profiles. Research into the structure-activity relationships and pharmacodynamics of these compounds reveals their potential in treating gastric conditions (Kaminski et al., 1987).
Analgesic and Antiparkinsonian Activities
Derivatives of pyridine, similar to the compound , have been investigated for their analgesic and antiparkinsonian activities. These studies highlight the potential of these compounds in treating pain and Parkinson's disease, comparable to certain established drugs (Amr, Maigali, & Abdulla, 2008).
Antibacterial and Antifungal Properties
Research has also delved into the antibacterial and antifungal properties of pyridazine derivatives. These studies indicate the effectiveness of such compounds against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Kandile & Zaky, 2015).
Anti-Diabetic Drug Development
Triazolo-pyridazine-6-yl-substituted piperazines, which are structurally similar to the compound of interest, have been synthesized and evaluated for their potential as anti-diabetic medications. These compounds show promise in inhibiting Dipeptidyl peptidase-4, a key mechanism in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Herbicidal Activities
In the realm of agriculture, certain pyridazine derivatives have demonstrated herbicidal activities. These compounds have been effective in inhibiting plant growth, indicating their potential use in developing new herbicides (Xu et al., 2008).
Anti-Inflammatory and Analgesic Properties
Aromatic sulfonamide derivatives, structurally related to this compound, have been studied for their anti-inflammatory and analgesic properties. These compounds have shown potential in treating inflammation and pain (Abbas et al., 2016).
Properties
IUPAC Name |
3-(4-methylphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3S/c1-15-5-7-16(8-6-15)17-9-10-18(20-19-17)22-14-13-21-11-3-2-4-12-21/h5-10H,2-4,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZFHAWERFDQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCCN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2498064.png)
![3-(2-chlorophenyl)-5-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2498065.png)
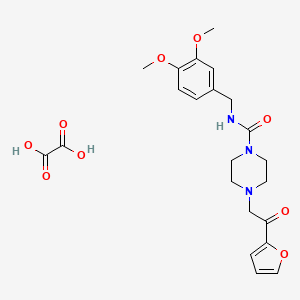
![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)
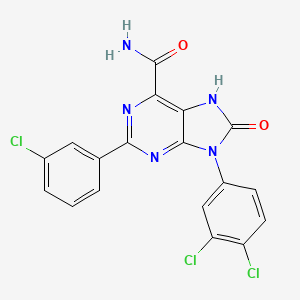
![N'-(3-fluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2498069.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2498074.png)
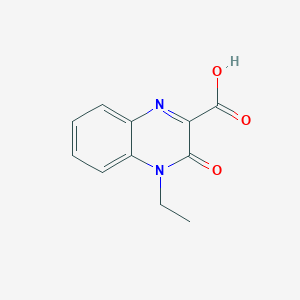
![5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2498076.png)
![Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2498077.png)
![N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide](/img/structure/B2498078.png)
![2-[4-({1-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl}amino)phenyl]acetic acid](/img/structure/B2498079.png)
